molecular formula C11H11NO3 B14844925 N-(3-Acetyl-5-formylphenyl)acetamide

N-(3-Acetyl-5-formylphenyl)acetamide

Cat. No.: B14844925
M. Wt: 205.21 g/mol
InChI Key: BZNYALMPDFYAOQ-UHFFFAOYSA-N
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Description

N-(3-Acetyl-5-formylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of both acetyl and formyl functional groups attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetyl-5-formylphenyl)acetamide typically involves the acylation of an amine precursor with an appropriate acylating agent. One common method is the reaction of 3-acetyl-5-formylaniline with acetic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like pyridine to facilitate the acylation process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

N-(3-Acetyl-5-formylphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    N-(3-Acetylphenyl)acetamide: Lacks the formyl group, which may result in different reactivity and applications.

    N-(3-Formylphenyl)acetamide:

    N-(3-Acetyl-5-methylphenyl)acetamide: The presence of a methyl group instead of a formyl group alters its chemical behavior and applications.

Uniqueness: N-(3-Acetyl-5-formylphenyl)acetamide is unique due to the presence of both acetyl and formyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

N-(3-acetyl-5-formylphenyl)acetamide

InChI

InChI=1S/C11H11NO3/c1-7(14)10-3-9(6-13)4-11(5-10)12-8(2)15/h3-6H,1-2H3,(H,12,15)

InChI Key

BZNYALMPDFYAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)NC(=O)C

Origin of Product

United States

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